ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate” are currently unknown .
Mode of Action
It is known that chromene derivatives can interact with various biological targets, leading to diverse physiological effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-oxo-4H-chromene-3-carboxylate with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4H-chromene-2-carboxylate: Shares the chromene core but lacks the thiazole ring, resulting in different biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in their functional groups and overall reactivity.
Uniqueness
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate is unique due to its combined chromene and thiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar molecules.
Properties
IUPAC Name |
ethyl 2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-2-22-15(21)11-8-24-16(17-11)18-14(20)10-7-23-12-6-4-3-5-9(12)13(10)19/h3-8H,2H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWVRRKMYGJXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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